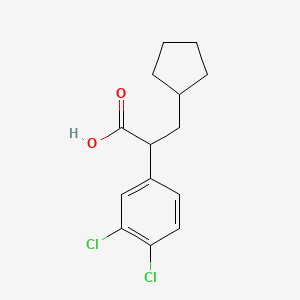

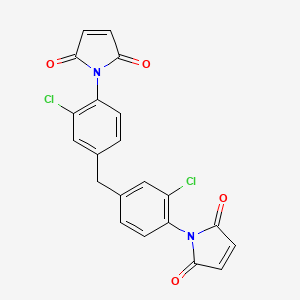

3-cyclopentyl-2-(3,4-dichlorophenyl)propanoic Acid

カタログ番号 B8776340

CAS番号:

300355-34-4

分子量: 287.2 g/mol

InChIキー: FJSODZKQLZQDHD-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

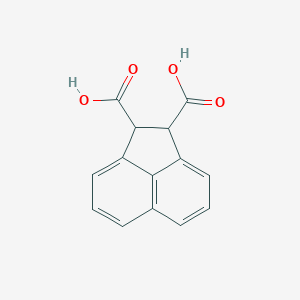

3-cyclopentyl-2-(3,4-dichlorophenyl)propanoic Acid is a monocarboxylic acid that is propionic acid in which one of the methyl hydrogens is substituted by a cyclopentyl group .

Synthesis Analysis

The synthesis of this compound involves nonaqueous reactions carried out under an argon or nitrogen atmosphere at 25°C . A solution of 3-cyclopentyl-2(S)-(3,4-dichlorophenyl)-propionic acid in methylene chloride and N,N-dimethylformamide cooled to 0°C was treated with a 2 M solution of oxalyl chloride in methylene chloride . The reaction was stirred at 0°C for 30 minutes .Molecular Structure Analysis

The molecular formula of this compound is C14H16Cl2O2 . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis

The specific chemical reactions of this compound depend on its application in the synthesis of different compounds . As an intermediate in pharmaceutical synthesis, it may participate in various chemical reactions to form the desired drug molecules .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a boiling point of 130-132 °C/12 mmHg and a density of 0.996 g/mL at 25 °C .作用機序

Safety and Hazards

特性

CAS番号 |

300355-34-4 |

|---|---|

分子式 |

C14H16Cl2O2 |

分子量 |

287.2 g/mol |

IUPAC名 |

3-cyclopentyl-2-(3,4-dichlorophenyl)propanoic acid |

InChI |

InChI=1S/C14H16Cl2O2/c15-12-6-5-10(8-13(12)16)11(14(17)18)7-9-3-1-2-4-9/h5-6,8-9,11H,1-4,7H2,(H,17,18) |

InChIキー |

FJSODZKQLZQDHD-UHFFFAOYSA-N |

正規SMILES |

C1CCC(C1)CC(C2=CC(=C(C=C2)Cl)Cl)C(=O)O |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

A solution of diisopropylamine (13.36 mL, 101.89 mmol) in tetrahydrofuran (250 mL) was cooled to −78° C. under a nitrogen atmosphere and then treated with a 2.0M solution of n-butyllithium in hexanes (51 mL, 101.89 mmol). The reaction mixture was stirred at −78° C. for 15 min, at which time, a solution of 3,4-dichlorophenyl acetic acid (9.08 g, 44.3 mmol) in tetrahydrofuran (60 mL) and hexamethylphosphoramide (20 mL) was slowly added via a cannula. The bright yellow solution was allowed to stir at −78° C. for 1 h, at which time, a solution of iodomethylcyclopentane (11.17 g, 53.2 mmol) in hexamethylphosphoramide (10 mL) was added via a cannula. The reaction mixture was stirred at −78° C. for 1 h. The reaction mixture was then allowed to warm to 25° C. where it was stirred for 14 h. The reaction mixture was then acidified to pH=2 by the dropwise addition of a 1N aqueous hydrochloric acid solution and extracted with ethyl acetate (3×50 mL). The combined organic layers were dried over sodium sulfate, filtered, and concentrated in vacuo. Flash chromatography (Merck Silica gel 60, 230-400 mesh, chloroform then 99/1 chloroform/methanol) afforded 3-cyclopentyl-2-(3,4-dichlorophenyl)-propionic acid (10.28 g, 81%) as a white solid: mp 74.5-76.9° C.; EI-HRMS m/e calcd for C14H16Cl2O2 (M+) 286.0527, found 286.0534.

[Compound]

Name

solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

hexanes

Quantity

51 mL

Type

reactant

Reaction Step Two

Yield

81%

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-dimethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8776270.png)

![5-[(benzyloxy)carbonyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B8776295.png)

![[3-(4-Bromophenyl)-4,5-dihydroisoxazol-5-yl]methanol](/img/structure/B8776332.png)

![2-(4-Chlorophenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B8776335.png)

![1-Piperazinecarboxylic acid, 4-[5-(3-fluorophenyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-, 1,1-dimethylethyl ester](/img/structure/B8776345.png)